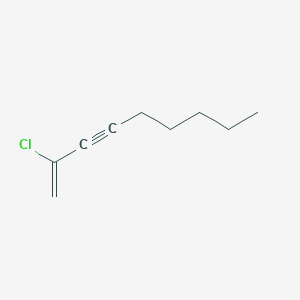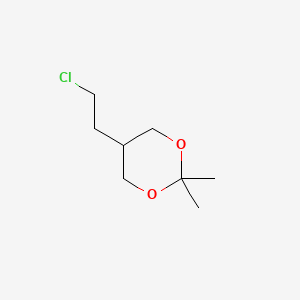![molecular formula C18H38SiSn B14311789 Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane CAS No. 111708-21-5](/img/structure/B14311789.png)
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane is a complex organosilicon compound characterized by the presence of trimethylsilyl and tri-tert-butylstannyl groups. This compound is notable for its unique structural features and reactivity, making it a valuable reagent in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with tri-tert-butylstannyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in high purity and yield.
化学反応の分析
Types of Reactions
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The tri-tert-butylstannyl group can be replaced by other nucleophiles, leading to the formation of new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as halides, alkoxides, and amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while oxidation reactions typically produce silanols or siloxanes.
科学的研究の応用
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.
Biology: Employed in the synthesis of bioactive molecules and as a tool for studying biological processes involving silicon-containing compounds.
Medicine: Investigated for its potential use in drug development and as a component in diagnostic agents.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group provides stability and enhances the compound’s reactivity, while the tri-tert-butylstannyl group can act as a leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Trimethylsilylacetylene: A simpler analog with similar reactivity but lacking the tri-tert-butylstannyl group.
Tri-tert-butylstannylacetylene: Another related compound with similar properties but without the trimethylsilyl group.
Uniqueness
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane is unique due to the combination of trimethylsilyl and tri-tert-butylstannyl groups, which confer distinct reactivity and stability. This makes it a versatile reagent in various chemical syntheses and applications, setting it apart from other similar compounds.
特性
CAS番号 |
111708-21-5 |
|---|---|
分子式 |
C18H38SiSn |
分子量 |
401.3 g/mol |
IUPAC名 |
trimethyl(3-tritert-butylstannylprop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-4(2)3;/h1H2,2-4H3;3*1-3H3; |
InChIキー |
BQRPUIXVXTYHJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Sn](CC#C[Si](C)(C)C)(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)

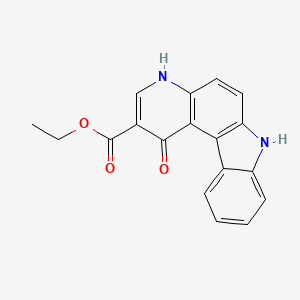
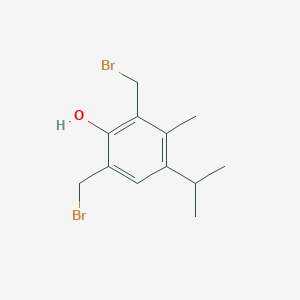
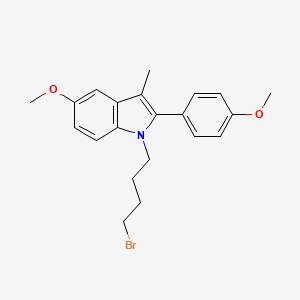
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)

![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
